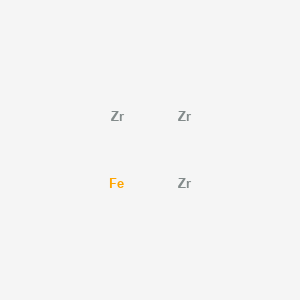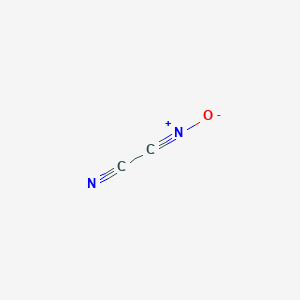
Cyanogen oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Cyanogen oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitrogen oxides.
Reduction: It can be reduced to form cyanogen or hydrogen cyanide.
Substitution: this compound can participate in substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen or metal hydrides can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitrogen dioxide (NO₂).
Reduction: Cyanogen (C₂N₂) or hydrogen cyanide (HCN).
Substitution: Halogenated cyanogen compounds such as cyanogen chloride (NCCl) or cyanogen bromide (NCBr).
Aplicaciones Científicas De Investigación
Cyanogen oxide has several applications in scientific research, including:
Mecanismo De Acción
Cyanogen oxide exerts its effects by interacting with various molecular targets and pathways. It can inhibit cytochrome oxidase, an enzyme involved in cellular respiration, leading to tissue hypoxia and asphyxia . This mechanism is similar to that of other cyanide compounds, which also inhibit cellular respiration by binding to the iron center of cytochrome oxidase .
Comparación Con Compuestos Similares
Cyanogen oxide is similar to other cyanogen compounds such as:
Cyanogen (C₂N₂): A colorless, toxic gas with a similar structure but without the oxygen atoms.
Cyanogen chloride (NCCl): A toxic gas used as a chemical weapon and in organic synthesis.
Cyanogen bromide (NCBr): A toxic compound used in protein sequencing and organic synthesis.
Uniqueness: this compound is unique due to its pseudohalogen nature and its ability to participate in a wide range of chemical reactions. Its high reactivity and toxicity make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
14442-19-4 |
|---|---|
Fórmula molecular |
C2N2O |
Peso molecular |
68.03 g/mol |
Nombre IUPAC |
2-oxidoazaniumylidyneacetonitrile |
InChI |
InChI=1S/C2N2O/c3-1-2-4-5 |
Clave InChI |
CBXQCVZYHBHJRI-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C#[N+][O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




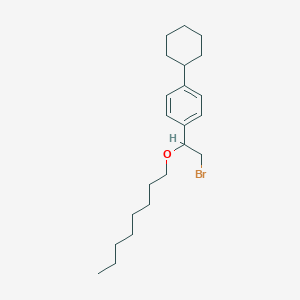
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
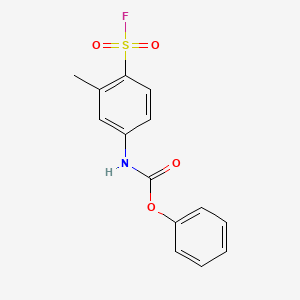
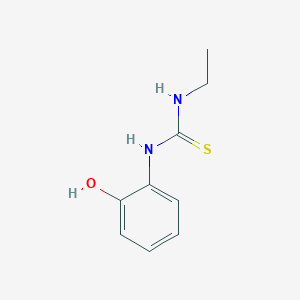

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
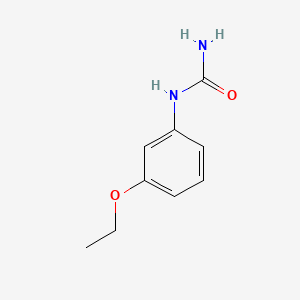
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
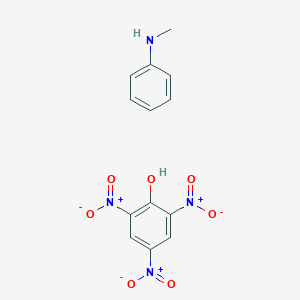
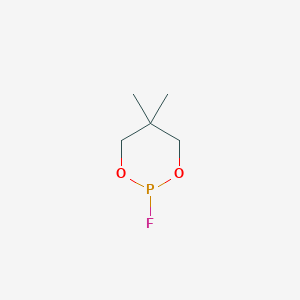
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
